![molecular formula C18H17FN2O3 B2471489 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)propanamide CAS No. 1260924-62-6](/img/structure/B2471489.png)
2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)propanamide, or “2-CDF,” is an organic compound that is widely used in scientific research. It is a white, crystalline solid that has a melting point of about 160 degrees Celsius and is soluble in organic solvents. 2-CDF is a versatile compound that can be used for a variety of purposes, including as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a substrate in biochemical assays.
Scientific Research Applications
Photodegradation Studies
Direct and Indirect Photolysis of Cyhalofop in Aqueous Systems The compound closely related to 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)propanamide, cyhalofop-butyl, and its primary metabolite were studied for photodegradation in water under different irradiation wavelengths. The impact of photocatalysts like humic acid, Fe oxide, titanium dioxide (TiO2), and zinc oxide (ZnO) on the photodegradation process was also investigated. Notably, cyhalofop-butyl was stable under simulated sunlight, while its metabolite showed significant degradation in the presence of TiO2 and ZnO, leading to total mineralization (Pinna & Pusino, 2011).
Herbicidal and Fungicidal Applications
Crystal Structure and Herbicidal Activity of a Related Compound A compound with a structure related to this compound was synthesized and its crystallographic data were obtained. The study found that this compound exhibited effective herbicidal activity, indicating potential agricultural applications for related chemical structures (Liu et al., 2008).
Antibacterial Applications
Antibacterial Activities of New (E) 2‐Cyano‐3‐(3′,4′‐dimethoxyphenyl)‐2‐propenoylamide Derivatives Research into derivatives of a closely related chemical structure demonstrated significant antibacterial properties. This study highlights the potential of such compounds, including this compound, in the development of new antibacterial agents (El‐Ziaty & Shiba, 2007).
Photophysical Studies
Photophysical Studies of Substituted 1,2-diarylethenes A study on related diarylethenes, including compounds with dimethoxy and cyano substituents, investigated their absorption and fluorescence properties. This research is crucial for understanding the photophysical behavior of such compounds, potentially leading to applications in fluorescent materials or optical devices (Singh & Kanvah, 2001).
properties
IUPAC Name |
2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-23-14-8-7-12(17(10-14)24-2)9-13(11-20)18(22)21-16-6-4-3-5-15(16)19/h3-8,10,13H,9H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPJOTAYEFXBHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(C#N)C(=O)NC2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.